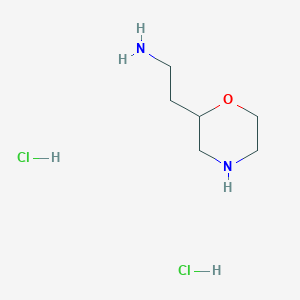

2-(Morpholin-2-yl)ethan-1-amine dihydrochloride

Description

Properties

IUPAC Name |

2-morpholin-2-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH/c7-2-1-6-5-8-3-4-9-6;;/h6,8H,1-5,7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHUPKRNNHCCOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803584-19-1 | |

| Record name | 2-(morpholin-2-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Structural Analysis and Synthetic Utility of 2-(Morpholin-2-yl)ethan-1-amine Dihydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of 2-(Morpholin-2-yl)ethan-1-amine dihydrochloride , a specialized heterocyclic building block distinct from its more common isomer, 4-(2-aminoethyl)morpholine. As a C-substituted morpholine scaffold, this molecule offers unique vectors for lead optimization in medicinal chemistry, particularly for modulating solubility and metabolic stability without disrupting the pharmacophore's core electronic properties. This guide details its structural characteristics, synthetic pathways, and strategic applications in drug discovery.[1][2][3]

Structural Characterization & Physiochemical Properties[3][4]

Chemical Identity and Isomerism

It is critical to distinguish 2-(Morpholin-2-yl)ethan-1-amine from its N-substituted isomer. The target molecule features an ethylamine side chain attached to the C2 carbon of the morpholine ring, creating a chiral center and retaining a free secondary amine within the ring.[3]

-

IUPAC Name: this compound

-

Common Name: C-Morpholinoethylamine dihydrochloride

-

CAS Number (Free Base): 863012-89-9

-

CAS Number (Boc-Protected Precursor): 259180-78-4[4][5][6][7]

-

Molecular Formula: C₆H₁₆Cl₂N₂O (Dihydrochloride salt)[3]

-

Molecular Weight: 203.11 g/mol (Salt); 130.19 g/mol (Free Base)[3]

Stereochemistry

The C2 substitution introduces a chiral center.[3] While often supplied as a racemate, the enantiomers ((S)- and (R)- forms) exhibit distinct spatial orientations critical for binding affinity in chiral protein pockets.

-

(S)-Enantiomer: Often preferred in kinase inhibitor design to direct the solubilizing tail into solvent-exposed regions.

-

(R)-Enantiomer: Used to probe stereoselective metabolic clearance.[3]

Physiochemical Data Profile

| Property | Value (Approx.) | Significance in Drug Design |

| pKa (Ring NH) | ~8.4 | Moderate basicity; protonated at physiological pH. |

| pKa (Primary NH₂) | ~10.2 | Highly basic; primary site for salt formation.[3] |

| LogP | -1.1 (Free Base) | High hydrophilicity; excellent for lowering logD of lipophilic scaffolds.[3] |

| H-Bond Donors | 4 (in 2HCl form) | High capacity for solvent interaction.[3] |

| Solubility | >100 mg/mL (Water) | Excellent aqueous solubility due to ionic character.[3] |

Synthetic Methodology

The synthesis of C-substituted morpholines is more complex than N-alkylation. The most robust laboratory route involves the deprotection of a carbamate intermediate.[3]

Primary Synthetic Route: Boc-Deprotection

The most reliable method for accessing high-purity dihydrochloride salt is the acid-mediated deprotection of tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate .

Protocol:

-

Dissolution: Dissolve tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate (1.0 eq) in 1,4-dioxane (5 mL/g).

-

Acidification: Cool to 0°C and add 4M HCl in dioxane (10.0 eq) dropwise under N₂ atmosphere.

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (disappearance of non-polar spot) or LCMS.[3]

-

Isolation: The product precipitates as a white solid.[3] Dilute with diethyl ether (Et₂O) to complete precipitation.

-

Filtration: Filter the solid under inert gas (Ar/N₂) to prevent moisture absorption.[3] Wash with cold Et₂O.

-

Drying: Dry under high vacuum (0.1 mbar) at 40°C for 12 hours.

Synthetic Workflow Diagram

Caption: Figure 1. Acid-mediated deprotection strategy for the synthesis of this compound.

Application in Medicinal Chemistry[1][2]

Orthogonal Reactivity

This scaffold contains two distinct amine nucleophiles:

-

Primary Amine (Side Chain): Sterically unhindered, highly nucleophilic towards acylating agents.[3]

-

Secondary Amine (Ring): Sterically hindered, part of the cyclic system.[3]

This difference allows for chemoselective functionalization .[3] At controlled pH or using stoichiometric reagents, the primary amine can be selectively acylated or alkylated, leaving the morpholine nitrogen available for later elaboration (or vice versa if orthogonal protection is used).[3]

Pharmacophore Logic[9][10]

-

Solubility Handle: The morpholine oxygen acts as a weak H-bond acceptor, disrupting crystal lattice energy and improving water solubility.[3]

-

Linker Utility: The ethyl chain provides a flexible 2-carbon spacer, preventing steric clash between the morpholine ring and the core scaffold it modifies.

Derivatization Workflow

Caption: Figure 2. Chemoselective derivatization pathways utilizing the primary amine's higher nucleophilicity.

Handling, Stability, and QC

Hygroscopicity Management

The dihydrochloride salt is hygroscopic .[3] Exposure to ambient moisture will result in the formation of a sticky gum, complicating accurate weighing and stoichiometry.[3]

-

Storage: Store under Argon at -20°C.

-

Handling: Weigh quickly in a desiccated glovebox or glove bag.

-

Recovery: If the salt becomes deliquescent, re-dissolve in dry methanol and precipitate with diethyl ether.[3]

Quality Control (QC) Parameters

To ensure data integrity in biological assays, the following QC specifications are recommended:

-

¹H NMR (D₂O): Confirm integration ratio of ethyl chain (CH₂-CH₂) to morpholine ring protons.

-

Chloride Content Titration: Essential to verify the stoichiometry (Mono- vs. Dihydrochloride) which affects molecular weight calculations for dosing.[3]

-

LCMS: Verify absence of the Boc-protected intermediate (M+H = 231.3), which can act as a silent impurity.[3]

References

-

PubChemLite. this compound Compound Summary. National Institutes of Health (NIH).[3] Link

-

Loftus, F. (1980).[3] The Synthesis of Some 2-Substituted Morpholines. Synthetic Communications, 10(1), 59–73.[3] Link[3]

-

ChemicalBook. 4-(2-Aminoethyl)morpholine vs C-substituted Isomers. (Comparison of CAS 2038-03-1 and 863012-89-9). Link

-

Master Organic Chemistry. Nucleophilicity Trends of Amines: Primary vs Secondary Selectivity.Link

-

Accela ChemBio. Product Data: 4-Boc-2-(2-aminoethyl)morpholine (CAS 259180-78-4).[4][5]Link[3][4][5]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-[(Z)-1-(3-acetamidophenyl)ethylideneamino]-2-(2-morpholin-4-yl-1,3-thiazol-4-yl)acetamide | C19H23N5O3S | CID 8378718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1368605-84-8,1-(3-Chloro-4-fluorophenyl)cyclopentanemethanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 1314745-81-7,1-[3-(Methylsulfonyl)phenyl]cyclobutylamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. echemi.com [echemi.com]

- 7. 99961 | Sigma-Aldrich [sigmaaldrich.cn]

The Morpholine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Morpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring, a simple six-membered heterocycle containing nitrogen and oxygen, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to form crucial hydrogen bonds, have made it a cornerstone in the design of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the multifaceted biological activities of morpholine derivatives, delving into their mechanisms of action across key therapeutic areas. We will explore their roles as anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory agents, supported by mechanistic insights and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutics, highlighting the versatility and continued promise of the morpholine nucleus.

Introduction: The Ascendancy of the Morpholine Ring in Medicinal Chemistry

The prevalence of the morpholine moiety in a multitude of approved drugs and clinical candidates is a testament to its significance in drug design.[1] Its structural and electronic features offer a unique combination of properties that are highly advantageous for developing bioactive molecules. The nitrogen atom provides a basic center that can be readily functionalized, allowing for the modulation of pharmacokinetic and pharmacodynamic properties.[2] Concurrently, the oxygen atom can act as a hydrogen bond acceptor, facilitating critical interactions with biological targets.[3] This inherent versatility has propelled the exploration of morpholine derivatives in a wide range of therapeutic applications.[4][5] This guide will systematically dissect the biological activities of these compounds, offering a deep dive into their molecular mechanisms and the experimental methodologies used to evaluate them.

Anticancer Activity: Targeting Key Signaling Pathways

Morpholine derivatives have demonstrated significant potential as anticancer agents by targeting fundamental pathways that drive tumor growth and survival.[6] A prominent example is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade, which is frequently dysregulated in various cancers.[7][8]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that regulates cell proliferation, growth, survival, and metabolism.[9] Aberrant activation of this pathway is a hallmark of many cancers. Certain morpholine-containing compounds have been designed to act as potent inhibitors of key kinases within this cascade, particularly PI3K and mTOR.[10] By blocking the activity of these enzymes, these derivatives can effectively halt the downstream signaling that promotes cancer cell survival and proliferation.[11]

A notable example of a morpholine-containing drug targeting a key cancer-related pathway is Gefitinib . It specifically inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overactive in non-small cell lung cancer.[12][13] This inhibition blocks the downstream Ras signal transduction pathway, leading to the induction of apoptosis in cancer cells.[12]

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antifungal Activity: Disrupting Fungal Cell Membrane Integrity

Morpholine derivatives have also carved a niche as effective antifungal agents, primarily by targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. [14]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Ergosterol is the primary sterol in fungal cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. [15]The antifungal drug Amorolfine , a morpholine derivative, exerts its effect by inhibiting two key enzymes in the ergosterol biosynthesis pathway: Δ14-reductase and Δ7-Δ8-isomerase. [2][16]This dual inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane and leading to cell death. [17]

Caption: Mechanism of action of Amorolfine in the ergosterol biosynthesis pathway.

Experimental Protocol: Broth Microdilution for Antifungal Susceptibility

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal strain. [6][18] Step-by-Step Methodology: [6][19][20]

-

Fungal Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a standardized inoculum suspension in a sterile saline solution, adjusting the turbidity to a 0.5 McFarland standard.

-

Drug Dilution: Prepare a serial two-fold dilution of the morpholine derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is the lowest concentration of the antifungal agent that visually inhibits the growth of the fungus.

Antibacterial Activity: Halting Bacterial Protein Synthesis

The morpholine scaffold is also present in potent antibacterial agents, most notably in the oxazolidinone class of antibiotics.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Linezolid , a prominent member of the oxazolidinone class, contains a morpholine ring and is effective against a range of Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial protein synthesis at a very early stage. Linezolid binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex. This unique mechanism of action means there is little cross-resistance with other protein synthesis inhibitors.

Experimental Protocol: MIC Determination for Antibacterial Susceptibility

Similar to antifungal testing, the broth microdilution method is a standard for determining the MIC of antibacterial agents. [3][21][22] Step-by-Step Methodology:

-

Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum suspension in a suitable broth (e.g., Mueller-Hinton Broth) adjusted to a 0.5 McFarland standard.

-

Drug Dilution: Perform serial two-fold dilutions of the morpholine derivative in a 96-well microtiter plate containing the broth.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the antibacterial agent that prevents visible bacterial growth.

Antiviral Activity: Targeting Viral Replication

Certain morpholine derivatives have shown promise as antiviral agents, with mechanisms that interfere with viral replication.

Mechanism of Action: Inhibition of Viral RNA Polymerase

Favipiravir is a broad-spectrum antiviral agent that, after intracellular phosphoribosylation to its active form, is recognized as a substrate by RNA-dependent RNA polymerase (RdRp). [5][23]This leads to the inhibition of the polymerase's activity, thereby preventing the replication of the viral RNA genome. [24][25]This mechanism is effective against a wide range of RNA viruses. [5]

Caption: Inhibition of viral RNA replication by Favipiravir.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.

Step-by-Step Methodology:

-

Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells in a multi-well plate.

-

Viral Infection: Infect the cell monolayers with a known amount of virus for a short period to allow for viral attachment.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the morpholine derivative.

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated control and determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Morpholine derivatives have also been investigated for their anti-inflammatory properties, with some compounds showing the ability to modulate key inflammatory signaling pathways. [26]

Mechanism of Action: Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. [27]Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the production of inflammatory mediators such as nitric oxide (NO) and various cytokines. [4]Some morpholine derivatives have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of these inflammatory molecules. [28]

Experimental Protocol: LPS-Induced Nitric Oxide Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with LPS. [29][30] Step-by-Step Methodology: [31][32]

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Compound Treatment: Pre-treat the cells with various concentrations of the morpholine derivative for a short period.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control and an LPS-only control.

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement (Griess Assay): Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

-

Data Analysis: Quantify the amount of nitrite produced and determine the inhibitory effect of the morpholine derivative on NO production.

Conclusion and Future Perspectives

The morpholine scaffold continues to be a highly valuable and versatile component in the design of new therapeutic agents. Its presence in a wide array of clinically successful drugs underscores its importance in medicinal chemistry. The diverse biological activities of morpholine derivatives, ranging from anticancer to anti-inflammatory, highlight the vast potential for further exploration and development. As our understanding of disease pathways deepens, the rational design of novel morpholine-containing molecules targeting specific biological processes will undoubtedly lead to the discovery of next-generation therapies for a multitude of human diseases.

References

-

The PI3K/Akt/mTOR signaling pathway. Stimulation of this... - ResearchGate. Available from: [Link]

-

Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC. Available from: [Link]

-

Recent Developments in Anti-Cancer Agents Targeting PI3K, Akt and mTORC1/2. Available from: [Link]

-

PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series - YouTube. Available from: [Link]

-

Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - Research journals - PLOS. Available from: [Link]

-

Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents. Available from: [Link]

-

What are Ergosterol biosynthesis inhibitors and how do they work? - Patsnap Synapse. Available from: [Link]

-

PI3K AKT mTOR Pathway (and the effects) - YouTube. Available from: [Link]

-

What is the mechanism of Amorolfine Hydrochloride? - Patsnap Synapse. Available from: [Link]

-

Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - MDPI. Available from: [Link]

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC. Available from: [Link]

-

LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC - NIH. Available from: [Link]

-

Ergosterol synthesis pathway and known inhibitors of the pathway enzymes. Available from: [Link]

-

Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PubMed Central. Available from: [Link]

-

Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed - NIH. Available from: [Link]

-

Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC. Available from: [Link]

-

What is the mechanism of Gefitinib? - Patsnap Synapse. Available from: [Link]

-

Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. Available from: [Link]

-

Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs - MDPI. Available from: [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. Available from: [Link]

-

A depiction of the ergosterol biosynthesis pathway and the respective... - ResearchGate. Available from: [Link]

-

Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole - SciELO. Available from: [Link]

-

Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC - NIH. Available from: [Link]

-

Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - MDPI. Available from: [Link]

-

Favipiravir Analogues as Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase, Combined Quantum Chemical Modeling, Quantitative Structure–Property Relationship, and Molecular Docking Study - MDPI. Available from: [Link]

-

Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei | Antimicrobial Agents and Chemotherapy - ASM Journals. Available from: [Link]

-

The mechanism of resistance to favipiravir in influenza - PNAS. Available from: [Link]

-

Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. Available from: [Link]

-

Nitric oxide production in LPS-induced RAW 264.7 macrophage cells.... - ResearchGate. Available from: [Link]

-

Design and Synthesis of Hederagenin Derivatives for the Treatment of Sepsis by Targeting TAK1 and Regulating the TAK1-NF-κB/MAPK Signaling | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

MTT Assay Protocol | Springer Nature Experiments. Available from: [Link]

-

Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - JoVE. Available from: [Link]

-

Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

In vitro antifungal susceptibility test using micro-broth dilution method of Amphotericin B, Fluconazole, Voriconazole and Ketoconazole against Candida rugosa biofilm - Longdom Publishing. Available from: [Link]

-

Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC - NIH. Available from: [Link]

-

Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC. Available from: [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]

-

Enhanced gefitinib‐induced repression of the epidermal growth factor receptor pathway by ataxia telangiectasia‐mutated kinase inhibition in non‐small‐cell lung cancer cells - NIH. Available from: [Link]

-

(PDF) Initial use of a broth microdilution method suitable for in vitro testing of fungal isolates in a clinical laboratory - ResearchGate. Available from: [Link]

-

Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives | Request PDF - ResearchGate. Available from: [Link]

-

Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - MDPI. Available from: [Link]

-

Favipiravir: An Effective Rna Polymerase Modulating Anti-Influenza Drug. Available from: [Link]

-

Agar Dilution (MIC) Susceptibility Test Method - YouTube. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Amorolfine Hydrochloride? [synapse.patsnap.com]

- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benthamscience.com [benthamscience.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 13. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 14. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]

- 20. longdom.org [longdom.org]

- 21. actascientific.com [actascientific.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pnas.org [pnas.org]

- 25. Favipiravir: An Effective Rna Polymerase Modulating Anti-Influenza Drug. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 26. journals.plos.org [journals.plos.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. mdpi.com [mdpi.com]

- 29. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b | MDPI [mdpi.com]

2-(Morpholin-2-yl)ethan-1-amine Dihydrochloride: Mechanism of Action & Medicinal Chemistry Utility

This technical guide details the structural utility, synthetic mechanisms, and pharmacophoric properties of 2-(Morpholin-2-yl)ethan-1-amine dihydrochloride , a specialized C-functionalized morpholine scaffold used in modern drug discovery.

Executive Summary

This compound (CAS: 863012-89-9) is a bifunctional heterocyclic building block distinct from its common isomer, 4-(2-aminoethyl)morpholine. While the latter is N-substituted, this compound features an ethylamine chain attached to the C2 carbon of the morpholine ring.

Its "Mechanism of Action" in a drug development context is threefold:

-

Pharmacophoric Vectoring: It introduces a morpholine ring (solubility enhancer, H-bond acceptor) while leaving the ring nitrogen (N4) free for further functionalization or specific binding interactions.

-

Chirality Introduction: Unlike the symmetric N-substituted analog, the C2-substitution creates a chiral center, allowing for the synthesis of enantiopure drugs that can discriminate between protein binding pockets.

-

Metabolic Modulation: Substitution at the C2 position sterically hinders metabolic oxidation at the

-carbon, a common clearance pathway for cyclic amines.

Structural Mechanism & Pharmacophore Analysis

C-Substitution vs. N-Substitution

The strategic value of this scaffold lies in its topology. In standard N-alkylated morpholines, the nitrogen atom is "consumed" by the linker, reducing its basicity and preventing it from acting as a hydrogen bond donor/acceptor in the active site.

In 2-(Morpholin-2-yl)ethan-1-amine , the morpholine nitrogen (N4) remains a secondary amine. This allows it to:

-

Act as a pKa modulator (typically pKa ~8.3), becoming protonated at physiological pH to form ionic bonds with Asp/Glu residues.

-

Serve as a handle for fragment growing in Fragment-Based Drug Discovery (FBDD).

Pharmacophore Mapping (DOT Visualization)

The following diagram illustrates the functional vectors provided by this scaffold when incorporated into a drug molecule.

Caption: Pharmacophoric vectors of the C2-substituted morpholine scaffold, highlighting the available secondary amine for target interaction.

Synthetic Mechanism of Action[1][2]

The "synthetic mechanism" refers to how this diamine is selectively coupled to build complex bioactive molecules. The challenge is differentiating the reactivity of the primary aliphatic amine (on the chain) and the secondary cyclic amine (in the ring).

Reactivity Profile

-

Primary Amine (Side Chain): Less sterically hindered, more nucleophilic in non-polar solvents.

-

Secondary Amine (Ring): More basic, but sterically hindered.

-

Dihydrochloride Salt: Both amines are protonated (

and

Selective Coupling Protocol

To incorporate this scaffold into a drug core (e.g., via an amide bond), one must exploit the nucleophilicity difference or use orthogonal protection (e.g., Boc-protection of the ring nitrogen).

Protocol: Regioselective Amide Coupling

Objective: Couple the primary amine to a carboxylic acid core (

Reagents:

-

Scaffold: 2-(Morpholin-2-yl)ethan-1-amine

2HCl[1] -

Coupling Agent: HATU or T3P

-

Base: DIPEA (Diisopropylethylamine)

-

Solvent: DMF or DCM

Step-by-Step Methodology:

-

Activation: Dissolve the carboxylic acid core (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (1.0 eq). Stir for 15 min at 0°C to form the activated ester.

-

Salt Neutralization: In a separate vial, suspend the 2-(Morpholin-2-yl)ethan-1-amine

2HCl (1.1 eq) in DMF. Add DIPEA (2.5 eq). Note: 2.0 eq is needed to neutralize the HCl; the extra 0.5 eq activates the primary amine. -

Coupling: Add the neutralized amine solution dropwise to the activated acid.

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours.

-

Mechanism Check: The primary amine is less hindered and reacts faster than the secondary morpholine amine. If the secondary amine reacts, it forms an amide that is difficult to deprotect.

-

-

Workup: Dilute with EtOAc, wash with saturated

and brine. -

Validation: Analyze by LC-MS. The product should show a mass corresponding to

Da (mass of the morpholino-ethyl fragment).

Biological Applications & Case Studies

Kinase Inhibition (mTOR/PI3K)

In kinase inhibitors, the morpholine oxygen often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket.

-

Role of Scaffold: The ethylamine linker positions the morpholine ring into the "solvent front" area of the kinase, improving solubility and pharmacokinetic properties.

-

Data Insight: C-substituted morpholines often show 2–5x improved metabolic stability in liver microsome assays compared to N-alkylated analogs due to the blockage of the

-carbon oxidation site.

Neurokinin-1 (NK1) Antagonists

Similar to the drug Aprepitant , which utilizes a morpholinone core, derivatives of 2-(morpholin-2-yl)ethan-1-amine are used to construct high-affinity ligands for GPCRs.

-

Mechanism: The basic nitrogen (N4) interacts with a conserved Aspartate residue in the GPCR transmembrane bundle, while the ethyl linker provides the necessary flexibility to traverse the receptor vestibule.

Comparative Data: C- vs. N-Substitution

The following table summarizes the physicochemical advantages of using the C2-substituted scaffold over the standard N-substituted isomer.

| Feature | 2-(Morpholin-2-yl)ethan-1-amine (C-Substituted) | 4-(2-Aminoethyl)morpholine (N-Substituted) |

| Chirality | Yes (Enantiomers available) | No (Achiral) |

| N4 Availability | Free (Available for H-bonding/Salt bridge) | Occupied (Tertiary amine, no H-bond donor) |

| Vector Geometry | "Bent" / Orthogonal projection | Linear projection |

| Metabolic Stability | High (Steric hindrance at C2) | Moderate (Susceptible to N-dealkylation) |

| Primary Use | Advanced Pharmacophore / FBDD | Solvent / Basic Reagent / Linker |

Experimental Validation Workflow

To confirm the successful integration and mechanism of this scaffold in a new chemical entity (NCE), the following workflow is standard.

Caption: Validation workflow to ensure correct regiochemistry and physicochemical properties of the synthesized ligand.

References

-

Life Chemicals. (2021). C-Substituted Morpholines in Medicinal Chemistry. Life Chemicals Library. Link

-

Suleiman Gwaram, N., et al. (2010). {2-Morpholino-N-[1-(2-pyridyl)ethylidene]ethanamine}copper(II) complexes. Acta Crystallographica Section E. Link

-

J. Med. Chem. (2012). Discovery of Dual Endothelin Receptor Antagonists. American Chemical Society. Link

-

PubChem. (2025). Compound Summary: 2-(Morpholin-2-yl)ethan-1-amine.[1][2] National Library of Medicine. Link

Sources

Discovery of novel morpholine-containing compounds

Title: Strategic Integration of the Morpholine Pharmacophore in Next-Generation Kinase Inhibitors: A Technical Guide to Discovery and Synthesis

Abstract This technical guide provides a comprehensive framework for the rational design, synthesis, and biological evaluation of novel morpholine-containing small molecules.[1] Focusing on the morpholine ring as a privileged pharmacophore, we explore its critical role in modulating physicochemical properties, particularly in the context of PI3K/mTOR kinase inhibition. The guide details advanced synthetic methodologies, including palladium-catalyzed C-N cross-coupling, and outlines rigorous protocols for metabolic stability assessment.

Part 1: The Morpholine Privileged Structure[2][3]

The morpholine heterocycle (1,4-oxazinane) is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved therapeutics such as Gefitinib (EGFR inhibitor), Linezolid (antibiotic), and Aprepitant (NK1 antagonist). Its ubiquity stems not from coincidence, but from specific physicochemical advantages it confers upon a drug scaffold.

Physicochemical Modulation[4]

-

pKa and Solubility: The morpholine nitrogen has a pKa of approximately 8.3. At physiological pH (7.4), a significant fraction exists in the protonated cationic form, enhancing aqueous solubility without compromising membrane permeability to the extent of a permanent quaternary ammonium salt.

-

Metabolic Stability: Compared to its bioisostere piperazine, morpholine often exhibits superior metabolic stability. The oxygen atom at the 4-position is less susceptible to oxidative metabolism (e.g., N-oxidation or glucuronidation) than the secondary amine of a piperazine, although the

-carbon adjacent to the oxygen remains a potential site for CYP450-mediated oxidation. -

The "Oxygen Effect": The ether oxygen serves as a weak hydrogen bond acceptor. In kinase inhibitors, this oxygen often engages in water-mediated H-bonds with the solvent front or direct interactions with residues in the ATP-binding pocket (e.g., the hinge region).

Table 1: Comparative Properties of Saturated Heterocycles

| Property | Morpholine | Piperazine | Piperidine | Relevance |

| pKa (Conjugate Acid) | ~8.3 | ~9.8 | ~11.1 | Bioavailability & Solubility |

| H-Bond Donors | 0 (if N-subst.) | 1 (if N-mono-subst.) | 0 (if N-subst.) | Target Binding |

| H-Bond Acceptors | 2 (N, O) | 2 (N, N) | 1 (N) | Solvation & Specificity |

| LogP Contribution | Lower (Hydrophilic) | Low | High (Lipophilic) | Membrane Permeability |

Part 2: Synthetic Strategies for Novel Scaffolds

While classical N-alkylation (using alkyl halides) remains valid, modern drug discovery demands more sophisticated methods to install morpholine onto aromatic/heteroaromatic cores (e.g., kinase hinge binders) or to functionalize the ring itself.

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

The most robust method for attaching morpholine to aryl halides is the Buchwald-Hartwig amination. This reaction overcomes the limitations of nucleophilic aromatic substitution (

Causality in Catalyst Choice:

-

Ligand: Biaryl phosphine ligands (e.g., XPhos , RuPhos ) are preferred for morpholine couplings. Their bulk prevents catalyst deactivation and promotes reductive elimination.

-

Base: Weak bases like

or

Emerging Methodologies: C-H Activation & SnAP Reagents

Recent advances allow for the direct construction of the morpholine ring from aldehydes and amino alcohols using SnAP (Stannyl Amine Protocol) reagents, enabling the synthesis of C-substituted morpholines that are difficult to access via traditional cyclization.

Part 3: Case Study – Discovery of Dual PI3K/mTOR Inhibitors

The PI3K/AKT/mTOR pathway is a master regulator of cell growth and survival, frequently dysregulated in cancer. Morpholine-containing compounds (e.g., GDC-0941 ) have shown exceptional potency by mimicking the adenine ring of ATP, with the morpholine oxygen often interacting with the hinge region residue (e.g., Val851 in PI3K

Pathway Visualization

Understanding the signaling cascade is crucial for identifying where inhibition occurs.

Figure 1: The PI3K/AKT/mTOR signaling cascade illustrating the dual inhibition point of morpholine-based small molecules.

Lead Optimization Workflow

-

Hit Identification: High-throughput screening identifies a pyrimidine-morpholine scaffold.

-

SAR Expansion:

-

Modification A: Substitution on the morpholine ring (e.g., methyl group) to restrict conformation and improve selectivity.

-

Modification B: Variation of the aryl linker to optimize solubility.

-

-

Validation: Metabolic stability testing (see Part 4).

Part 4: Experimental Protocols

Protocol A: Palladium-Catalyzed Synthesis of N-Aryl Morpholines

Objective: To couple morpholine with an electron-rich aryl bromide (4-bromoanisole derivative) where

Materials:

-

Aryl Bromide (1.0 equiv)

-

Morpholine (1.2 equiv)

- (2 mol%)

-

XPhos (4 mol%)

- (1.5 equiv)

-

Toluene (anhydrous)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a Schlenk tube and cool under a stream of Argon. Rationale: Pd(0) species are sensitive to oxidation; moisture can quench the base.

-

Reagent Loading: Charge the tube with the Aryl Bromide (1.0 mmol),

(18 mg), XPhos (19 mg), and -

Solvent Addition: Add anhydrous Toluene (5 mL) via syringe.

-

Amine Addition: Add Morpholine (105

L) via microliter syringe. -

Degassing: Freeze-pump-thaw the solution three times to remove dissolved oxygen.

-

Reaction: Seal the tube and heat to 100°C for 12 hours.

-

Work-up: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove palladium black.

-

Purification: Concentrate in vacuo and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Self-Validating Checkpoint: The appearance of a bright yellow color often indicates active Pd-ligand complex formation. If the solution turns black immediately upon heating, catalyst decomposition (Pd black precipitation) may have occurred due to poor inert technique.

Protocol B: In Vitro Microsomal Metabolic Stability Assay

Objective: To determine the intrinsic clearance (

Materials:

-

Liver Microsomes (Human/Mouse, 20 mg/mL)

-

NADPH Regenerating System (Mg

, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+) -

Test Compound (1

M final concentration) -

Phosphate Buffer (100 mM, pH 7.4)

Workflow:

-

Pre-Incubation: Mix microsomes (0.5 mg/mL final) with Phosphate Buffer and Test Compound at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At t = 0, 5, 15, 30, and 60 minutes, remove aliquots (50

L). -

Quenching: Immediately dispense aliquots into ice-cold Acetonitrile (150

L) containing an Internal Standard (e.g., Tolbutamide). -

Analysis: Centrifuge (4000 rpm, 20 min) and analyze the supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

is the elimination rate constant.

Part 5: Future Directions

The field is moving beyond simple inhibition. The morpholine scaffold is now being utilized in PROTACs (Proteolysis Targeting Chimeras) . Due to its solvent-exposed nature in many binding modes, the morpholine nitrogen serves as an ideal handle for attaching the linker that connects the warhead to the E3 ligase ligand. Furthermore, covalent inhibitors targeting non-catalytic cysteines often employ morpholine to tune the reactivity of the acrylamide warhead via electronic induction.

References

-

Palchykov, V. A. (2019).[2][3] Recent progress in the synthesis of morpholines.[4][2][5][6][7][8][9] Chemistry of Heterocyclic Compounds, 55, 324–332.[2][3] Link

-

Jain, P., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Garces, A. E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry, 64(15), 10629–10654. Link

-

FDA Approved Drug Products. (2024). Orange Book: Approved Drug Products with Therapeutic Equivalence Evaluations. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. (PDF) Recent progress in the synthesis of morpholines [academia.edu]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 9. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Morpholin-2-yl)ethan-1-amine Dihydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Morpholin-2-yl)ethan-1-amine dihydrochloride, a heterocyclic compound with significant potential as a building block in medicinal chemistry. While specific literature on this particular isomer is limited, this document consolidates established synthetic methodologies and analytical principles to offer a robust framework for its preparation, characterization, and potential applications.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in drug discovery, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its presence can improve aqueous solubility, metabolic stability, and target binding affinity.[3] The morpholine moiety's ability to act as a hydrogen bond acceptor and its conformational flexibility make it a valuable component in the design of novel therapeutics.[3] This guide focuses on the C-2 substituted isomer, 2-(Morpholin-2-yl)ethan-1-amine, which offers a unique vector for chemical elaboration compared to its more common C-4 substituted counterpart. The primary amine of the ethanamine side chain provides a reactive handle for the introduction of diverse functionalities, making it a versatile starting material for the synthesis of compound libraries for drug screening.

Proposed Synthesis of this compound

Synthetic Workflow Overview

The proposed synthesis is a three-step process:

-

Oxidation: The primary alcohol of the starting material is oxidized to an aldehyde.

-

Reductive Amination: The aldehyde is converted to the desired aminoethyl side chain.

-

Deprotection and Salt Formation: The Boc protecting group is removed, and the dihydrochloride salt is formed.

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Oxidation of (R)-N-Boc-2-hydroxymethylmorpholine to tert-butyl (R)-2-formylmorpholine-4-carboxylate

-

Causality: A mild oxidation is required to convert the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid. Dess-Martin periodinane is an effective reagent for this transformation under gentle conditions.[4]

-

Protocol:

-

Dissolve (R)-N-Boc-2-hydroxymethylmorpholine (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature under a nitrogen atmosphere.[5]

-

Add Dess-Martin periodinane (1.1 eq) portion-wise to the stirred solution.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir vigorously for 15 minutes until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can often be used in the next step without further purification.

-

Step 2: Reductive Amination to form tert-butyl (R)-2-(2-aminoethyl)morpholine-4-carboxylate

-

Causality: This two-part step first extends the carbon chain via a Henry reaction with nitromethane, followed by reduction of the nitro group to a primary amine. This is a common strategy for synthesizing β-amino alcohols.

-

Protocol:

-

Henry Reaction:

-

Dissolve the crude aldehyde from Step 1 in nitromethane.

-

Add a catalytic amount of sodium acetate and stir the mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC.

-

Once complete, remove the excess nitromethane under reduced pressure.

-

-

Nitro Group Reduction:

-

Dissolve the resulting nitro alcohol intermediate in methanol.

-

Add a catalytic amount of Raney nickel.

-

Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete as monitored by TLC.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the Boc-protected amine.

-

-

Step 3: Boc Deprotection and Dihydrochloride Salt Formation

-

Causality: The tert-butoxycarbonyl (Boc) protecting group is acid-labile and can be efficiently removed with a strong acid like hydrochloric acid.[6][7] Using an excess of HCl in a non-aqueous solvent like dioxane will result in the precipitation of the amine as its dihydrochloride salt, as both the primary amine and the morpholine nitrogen will be protonated.

-

Protocol:

-

Dissolve the crude tert-butyl (R)-2-(2-aminoethyl)morpholine-4-carboxylate from Step 2 in a minimal amount of anhydrous dioxane or methanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 4M HCl in dioxane (excess, e.g., 3-4 equivalents).

-

Stir the mixture at room temperature for 2-4 hours. A precipitate should form.

-

Monitor the deprotection by TLC until the starting material is no longer visible.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.[8]

-

Physicochemical Properties and Characterization

| Property | Value |

| Chemical Formula | C₆H₁₆Cl₂N₂O |

| Molecular Weight | 203.11 g/mol |

| CAS Number | 863012-89-9 (Free Base) |

| Appearance | Expected to be a white to off-white solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons and the ethylamine side chain. The protons on the morpholine ring will likely appear as complex multiplets in the range of δ 2.5-4.0 ppm.[9][10] The protons of the ethylamine side chain will also be in this region, likely shifted downfield due to the adjacent nitrogen atoms. The N-H protons of the ammonium groups may appear as broad signals.

-

¹³C NMR: The carbon NMR will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbons adjacent to the oxygen and nitrogen atoms in the morpholine ring will be deshielded and appear in the range of δ 45-70 ppm. The carbons of the ethylamine side chain will also be in a similar region.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present.[11]

-

N-H Stretching: Broad bands in the region of 3200-2800 cm⁻¹ are characteristic of the N-H stretching vibrations of the primary and secondary ammonium salts.

-

C-H Stretching: Absorptions in the 3000-2850 cm⁻¹ range will be due to the C-H stretching of the aliphatic methylene groups.

-

N-H Bending: A band around 1600 cm⁻¹ can be attributed to the N-H bending vibration of the primary ammonium group.[12]

-

C-O Stretching: A strong band in the 1150-1050 cm⁻¹ region is expected for the C-O-C stretching of the morpholine ether linkage.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the free base.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 131.11.

-

Fragmentation Pattern: The fragmentation pattern would likely involve cleavage of the ethylamine side chain and fragmentation of the morpholine ring.

Applications in Drug Discovery and Development

While specific applications for this compound have not been extensively documented, its structure suggests significant potential as a versatile building block in medicinal chemistry.[13]

Scaffold for Combinatorial Chemistry

The primary amine of the ethanamine side chain serves as a convenient point for chemical modification. It can be readily acylated, alkylated, or used in reductive amination reactions to generate a diverse library of compounds. This makes it an ideal scaffold for structure-activity relationship (SAR) studies.

Caption: Use as a scaffold for generating diverse compound libraries.

Potential in CNS Drug Discovery

The morpholine moiety is known to be beneficial for compounds targeting the central nervous system (CNS) as it can improve properties required for blood-brain barrier penetration.[3] Therefore, derivatives of 2-(Morpholin-2-yl)ethan-1-amine could be explored for the development of novel CNS-active agents.

Bioisosteric Replacement

In drug design, the morpholine ring can be used as a bioisostere for other cyclic structures to fine-tune the physicochemical and pharmacokinetic properties of a lead compound. The C-2 substitution pattern of the title compound offers a different spatial arrangement of substituents compared to the more common C-4 substituted morpholines, which could lead to novel interactions with biological targets.

Conclusion

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Oxidation to aldehyde and ketones - Wordpress [reagents.acsgcipr.org]

- 5. (R)-N-Boc-2-Hydroxymethylmorpholine | 135065-71-3 [chemicalbook.com]

- 6. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential therapeutic targets for 2-(Morpholin-2-yl)ethan-1-amine dihydrochloride

Title: Technical Deep Dive: The Pharmacophoric Utility of 2-(Morpholin-2-yl)ethan-1-amine Subtitle: Expanding Chemical Space Beyond N-Substituted Morpholines in Kinase and Epigenetic Drug Discovery[1]

Executive Summary

2-(Morpholin-2-yl)ethan-1-amine dihydrochloride (CAS: 863012-89-9) is a high-value chiral building block that offers a distinct topological vector compared to the ubiquitous N-substituted morpholines found in approved drugs like Gefitinib or Linezolid.[1] As a C-substituted morpholine, it retains the secondary amine of the morpholine ring as a critical hydrogen bond donor/acceptor (HBD/HBA) while providing an ethylamine "tail" at the C2 position.

This structural arrangement makes it a privileged scaffold for Fragment-Based Drug Discovery (FBDD), particularly for targets requiring:

-

Lysine Mimicry: Such as Histone Lysine Demethylases (LSD1/KDM1A).[2][3]

-

Hinge-Binding Versatility: In Kinase inhibitors (PI3K/mTOR) where the C2-vector allows access to solvent-exposed pockets without disrupting the hinge interaction.[1]

-

Monoamine Transporter Modulation: Due to its structural homology with biogenic amines.

Chemical Identity & Structural Biology

The "Vector" Advantage

In medicinal chemistry, the vector of exit—the angle and distance at which a substituent leaves a core scaffold—is critical for selectivity.

-

N-Substituted (Standard): The substituent replaces the polar NH, removing a potential H-bond donor and forcing a specific geometry.[1]

-

C2-Substituted (Subject Molecule): The NH remains available for interaction (e.g., with Asp residues in GPCRs or the hinge region in kinases). The ethylamine tail provides a flexible linker for "growing" the fragment.

Table 1: Physicochemical Profile & Comparison

| Feature | 2-(Morpholin-2-yl)ethan-1-amine (C-Sub) | 4-(2-Aminoethyl)morpholine (N-Sub) | Significance |

| CAS | 863012-89-9 | 2038-03-1 | Distinct IP space.[1] |

| H-Bond Donors | 2 (Ring NH, Tail NH2) | 1 (Tail NH2) | C-Sub allows dual anchoring.[1] |

| Basicity (pKa) | ~8.5 (Ring), ~10 (Tail) | ~7.5 (Ring), ~10 (Tail) | Ring NH is more basic in C-Sub. |

| Vector Geometry | C2-Exit (Chiral) | N-Exit (Achiral/Planar) | C-Sub enables stereoselective binding.[1] |

Primary Therapeutic Targets

Target Class A: Epigenetic Erasers (LSD1/KDM1A)

Mechanism: Lysine Specific Demethylase 1 (LSD1) oxidizes the amine of Histone H3 Lysine 4 (H3K4).[2][3] The catalytic site binds the long, flexible lysine side chain. Role of Scaffold: The 2-(Morpholin-2-yl)ethan-1-amine moiety acts as a conformationally restricted lysine mimic .[1]

-

The ethylamine tail mimics the

-amino group of lysine.[1] -

The morpholine ring restricts the entropy of the chain, potentially increasing binding affinity compared to linear diamines.

-

Application: Synthesis of reversible LSD1 inhibitors where the morpholine ring fills the hydrophobic pocket adjacent to the FAD cofactor.

Target Class B: Kinase Inhibitors (PI3K / mTOR)

Mechanism: Morpholines are classic "hinge binders." The ether oxygen accepts a hydrogen bond from the kinase hinge region. Role of Scaffold:

-

Hinge Interaction: The morpholine oxygen binds to the hinge (e.g., Val851 in PI3K

). -

Solvent Access: Unlike N-substituted analogs, the C2-ethylamine tail projects into the ribose binding pocket or solvent front.[1] This allows researchers to attach solubilizing groups or "warheads" (for covalent inhibition) without disrupting the critical hinge H-bond.[1]

Target Class C: GPCRs (Chemokine & Monoamine Receptors)

Mechanism: Class A GPCRs often require a basic amine to form an ionic bridge with a conserved Aspartate (Asp3.32) in the transmembrane bundle. Role of Scaffold: The diamine structure allows for "bidentate" binding or exploring bitopic ligands (binding both orthosteric and allosteric sites).

Visualization of Pharmacophoric Logic

The following diagram illustrates how the C2-substitution creates a unique chemical vector compared to standard N-substitution.

Caption: Comparison of "Exit Vectors." The C2-substituted scaffold allows the morpholine nitrogen to remain available for H-bonding (green) while the ethylamine tail (blue) projects into novel binding pockets.[1]

Experimental Validation Workflows

Synthesis: Incorporation into a Lead Molecule

To utilize this scaffold, it is typically coupled to a heteroaryl halide (e.g., chloropyrimidine for kinases) via nucleophilic aromatic substitution (

Protocol:

-

Reagents: this compound (1.0 eq), 4-Chloropyrimidine derivative (1.0 eq), DIPEA (3.5 eq).[1]

-

Solvent: NMP or DMF (anhydrous).

-

Procedure:

-

Dissolve the chloropyrimidine in NMP.

-

Add DIPEA to free the amine salt.

-

Heat to 100°C for 4–12 hours (monitor via LCMS).

-

Note: The primary amine (tail) is more nucleophilic than the secondary amine (ring) due to steric hindrance at the ring. If ring coupling is desired, the primary amine must be Boc-protected first.

-

-

Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Validation: Fragment Screening via SPR

To validate the binding of this fragment to a target (e.g., LSD1):

Protocol: Surface Plasmon Resonance (SPR)

-

Sensor Chip: CM5 chip with immobilized LSD1 (via amine coupling).

-

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20).

-

Sample Prep: Dissolve scaffold in DMSO (stock), dilute to 50–500

M in buffer (final DMSO < 2%). -

Injection: 60s contact time, 30

L/min flow rate. -

Analysis: Look for "square wave" binding (fast on/off) typical of fragments. Calculate Ligand Efficiency (LE).

References

-

Hitchin, J. R., et al. (2013). "Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments." MedChemComm. Link

-

Yang, M., et al. (2007).[6] "Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine."[1][6] Biochemistry. Link

- Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Elsevier. (Reference for Bioisosterism and Scaffold Hopping).

-

PubChem. (2025). "Compound Summary: 2-(Morpholin-2-yl)ethanamine." National Library of Medicine. Link (Note: Linked to related morpholine scaffolds for context).

-

Life Chemicals. (2021). "C-Substituted Morpholines in Medicinal Chemistry." Life Chemicals Blog. Link

Sources

- 1. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 4. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereochemistry of 2-(Morpholin-2-yl)ethan-1-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the stereochemistry of 2-(Morpholin-2-yl)ethan-1-amine dihydrochloride, a molecule of interest in medicinal chemistry and drug development. The guide delves into the structural basis of its chirality, the analytical methodologies for the separation and characterization of its stereoisomers, and potential strategies for their stereoselective synthesis. By integrating fundamental principles with practical, field-proven insights, this document serves as a valuable resource for researchers engaged in the discovery and development of chiral morpholine-containing compounds. The morpholine moiety is a ubiquitous pharmacophore in medicinal chemistry, and understanding the stereochemical nuances of its derivatives is critical for optimizing their pharmacological profiles.[1][2]

Foundational Stereochemistry

The molecular structure of 2-(Morpholin-2-yl)ethan-1-amine features a single stereocenter at the second carbon atom of the morpholine ring. This chiral center gives rise to a pair of enantiomers, designated as (R)-2-(Morpholin-2-yl)ethan-1-amine and (S)-2-(Morpholin-2-yl)ethan-1-amine.

-

Chiral Center: The carbon atom at the C2 position of the morpholine ring is bonded to four different substituents: a hydrogen atom, the oxygen atom within the ring, the nitrogen atom within the ring, and the ethanamine side chain. This asymmetry is the basis of the molecule's chirality.

The presence of this stereocenter has significant implications for the molecule's interaction with biological systems, as enantiomers can exhibit distinct pharmacological and toxicological profiles.[3] In the context of CNS drug discovery, where morpholine derivatives are prevalent, controlling stereochemistry is paramount for achieving desired therapeutic outcomes and minimizing off-target effects.[2][4][5]

Figure 1: Enantiomers of 2-(Morpholin-2-yl)ethan-1-amine.

Analytical Methodologies for Stereochemical Determination

The resolution and characterization of the enantiomers of 2-(Morpholin-2-yl)ethan-1-amine are crucial for preclinical and clinical development. Several powerful analytical techniques can be employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation of enantiomers.[6] The underlying principle involves the use of a chiral stationary phase (CSP) that interacts differentially with each enantiomer, leading to different retention times.

Experimental Protocol: A Generalized Approach for Chiral Amine Separation

-

Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral amines.[7]

-

Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The ratio of these solvents is a critical parameter for optimizing separation.

-

Sample Preparation: The this compound salt should be neutralized to the free base and dissolved in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Temperature: Ambient or controlled (e.g., 25 °C).

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) is common for compounds lacking a strong chromophore.

-

-

Data Analysis: The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers in the chromatogram.

| Parameter | Typical Range/Value |

| Column | Polysaccharide-based Chiral Stationary Phase |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

Table 1: Generalized Chiral HPLC Parameters for Amine Separation.

Figure 2: Generalized workflow for chiral HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can be a powerful tool for the differentiation of enantiomers. In the presence of a chiral solvating agent (CSA), enantiomers can form transient diastereomeric complexes, which may exhibit distinct chemical shifts in the NMR spectrum.[8]

Experimental Protocol: A Generalized Approach for NMR Enantiodiscrimination

-

Selection of Chiral Solvating Agent: For amines, chiral acids such as (R)- or (S)-mandelic acid or derivatives of BINOL can be effective CSAs.[9]

-

Sample Preparation:

-

Dissolve a known quantity of the racemic 2-(Morpholin-2-yl)ethan-1-amine in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

Acquire a baseline ¹H NMR spectrum.

-

Add a molar equivalent of the CSA to the NMR tube.

-

-

NMR Data Acquisition: Acquire a ¹H NMR spectrum of the mixture. The formation of diastereomeric complexes may lead to the splitting of signals corresponding to protons near the chiral center.

-

Data Analysis: The integration of the separated signals allows for the determination of the enantiomeric ratio.

| Parameter | Description |

| NMR Spectrometer | ≥ 400 MHz for better resolution |

| Solvent | Deuterated Chloroform (CDCl₃) |

| Chiral Solvating Agent | (R)- or (S)-Mandelic Acid |

| Analyte Concentration | ~10-20 mM |

| CSA Concentration | 1-2 equivalents |

Table 2: Generalized Parameters for NMR Enantiodiscrimination.

Figure 3: Principle of NMR enantiodiscrimination using a CSA.

Stereoselective Synthetic Strategies

The synthesis of enantiomerically pure 2-(Morpholin-2-yl)ethan-1-amine is a key objective for its development as a pharmaceutical agent. Several strategies can be envisioned for achieving this, drawing from established methods for the synthesis of substituted morpholines.[10][11][12]

Asymmetric Hydrogenation

One potential route involves the asymmetric hydrogenation of a suitable prochiral precursor. For instance, the hydrogenation of a 2-substituted dehydromorpholine derivative using a chiral catalyst could yield the desired enantiomer with high enantioselectivity.[13]

Figure 4: Conceptual pathway for asymmetric hydrogenation.

Hypothetical Synthetic Protocol:

-

Precursor Synthesis: Synthesize a dehydromorpholine precursor with the ethanamine side chain (or a protected version) at the C2 position.

-

Asymmetric Hydrogenation: In a high-pressure reactor, dissolve the precursor in a suitable solvent (e.g., methanol or dichloromethane). Add a chiral rhodium-based catalyst (e.g., with a BINAP or DuPhos ligand). Pressurize the reactor with hydrogen gas and stir at a controlled temperature until the reaction is complete.

-

Purification and Deprotection: Purify the product by chromatography. If protecting groups were used, deprotect to yield the final enantiomerically enriched amine.

Chiral Pool Synthesis

Another approach is to start from a readily available chiral building block. For example, a chiral amino alcohol could be used as a starting material to construct the morpholine ring with the desired stereochemistry at the C2 position.[1]

Conclusion

The stereochemistry of this compound is a critical aspect that requires careful consideration in any drug development program. The presence of a single chiral center necessitates the use of specialized analytical techniques, such as chiral HPLC and NMR with chiral solvating agents, to ensure the stereochemical purity of the active pharmaceutical ingredient. Furthermore, the development of efficient stereoselective synthetic routes is essential for the production of single-enantiomer drugs. This guide has provided a comprehensive overview of these key areas, offering both theoretical understanding and practical insights to aid researchers in this field. The continued exploration of the distinct biological activities of the (R) and (S) enantiomers will be crucial in unlocking the full therapeutic potential of this and related morpholine-containing compounds.

References

-

Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia. [Link]

-

Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2017). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Organic & Biomolecular Chemistry, 15(3), 515-518. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

Záruba, K., & Tisovská, E. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 163-170. [Link]

-

Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 178-185. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 785-813. [Link]

-

AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253-261. [Link]

-

Ronsisvalle, S., Giovannini, F., Alov, P., Pajeva, I., Tsakovska, I., & Diukendjieva, A. (2020). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Molecules, 25(24), 5945. [Link]

-

Basit, A., & Asgari, D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 555-578. [Link]

-

Wolfe, C. N., & Thomson, R. J. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic letters, 14(16), 4278-4281. [Link]

-

Wang, Y., Li, X., & Wang, J. (2019). Asymmetric synthesis of morpholin-2-ones with multi-stereocenters. Chemical Communications, 55(82), 12344-12347. [Link]

-

Basit, A., & Asgari, D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(4), 555-578. [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

-

Bakó, P., Bálint, J., Bombicz, P., Borbás, A., Czugler, M., & Forró, E. (2021). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of organic chemistry, 86(10), 7113-7124. [Link]

-

Singh, S., Kumar, S., & Singh, V. K. (2018). Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Organic chemistry frontiers, 5(1), 45-49. [Link]

-

L'Hostis, M., Jacquelin, E., & F-X. Legrand. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 5(33), 20857-20866. [Link]

-

Smith, S. W. (2009). Stereochemistry and its Impact on the Development of CNS Drugs. CNS drugs, 23(1), 15-28. [Link]

-

de Castro, A. A., & de Andrade, J. B. (2016). Determination of the enantiomeric composition of chiral delta-2-thiazolines-1,3 by 1H and 19F NMR spectroscopy using chiral solvating agents. Tetrahedron: Asymmetry, 27(22-23), 1145-1151. [Link]

-

Nallamuthu, A. (2018). Effects of Stereoisomers on Drug Activity. Journal of Pharmaceutical Sciences & Research, 10(6), 1516-1518. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Ansi, A. M. (2022). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 27(19), 6527. [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 8. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Morpholine synthesis [organic-chemistry.org]

- 12. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]